molecular formula C11H17ClN2O B127617 1-(4-Methoxyphenyl)piperazine hydrochloride CAS No. 84145-43-7

1-(4-Methoxyphenyl)piperazine hydrochloride

Cat. No.: B127617
CAS No.: 84145-43-7
M. Wt: 228.72 g/mol
InChI Key: HFJDUYKRPHHPAX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)piperazine (hydrochloride) is a piperazine derivative known for its euphoric and stimulant properties, which are comparable to those produced by amphetamine . It is often used in scientific research and forensic applications due to its unique chemical properties and effects.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)piperazine (hydrochloride) typically involves the reaction of 4-methoxyaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)piperazine (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, dimethyl sulfoxide, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)piperazine (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)piperazine (hydrochloride) involves its interaction with neurotransmitter systems. It is believed to have a mixed mechanism of action, with both serotonergic and dopamine antagonistic properties. This means it can influence the levels and activity of serotonin and dopamine in the brain, leading to its stimulant and euphoric effects .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)piperazine (hydrochloride) can be compared with other piperazine derivatives, such as:

  • 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • 1-(2-Fluorophenyl)piperazine
  • 1-(4-Chlorobenzhydryl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical properties and biological effects. The uniqueness of 1-(4-Methoxyphenyl)piperazine (hydrochloride) lies in its methoxy group, which contributes to its distinct pharmacological profile .

Properties

IUPAC Name

1-(4-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDUYKRPHHPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38869-47-5, 84145-43-7
Record name Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38869-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(4-methoxyphenyl)-, hydrochloride (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=84145-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50480212
Record name 1-(4-methoxyphenyl)piperazine hydrochloride
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Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-47-5, 70849-64-8, 84145-43-7
Record name Piperazine, dihydrochloride
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Record name 1-(4-methoxyphenyl)piperazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)piperazine-1,4-diylium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(4-methoxyphenyl)piperazinium chloride
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Record name 1-(4-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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